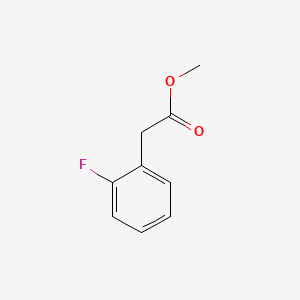

Methyl 2-(2-fluorophenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXVEZBPKFIMBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369796 | |

| Record name | methyl 2-(2-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57486-67-6 | |

| Record name | methyl 2-(2-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-fluorophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of Methyl 2-(2-fluorophenyl)acetate from 2-fluorophenylacetic acid

An In-depth Technical Guide to the Synthesis of Methyl 2-(2-fluorophenyl)acetate from 2-fluorophenylacetic acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of this compound, a key intermediate in various synthetic applications. We will explore multiple synthetic pathways from its carboxylic acid precursor, 2-fluorophenylacetic acid, delving into the mechanistic underpinnings, procedural details, and comparative analysis of each method. The focus is on providing not just protocols, but the scientific rationale behind them to empower researchers in their experimental design and execution.

Introduction and Strategic Overview

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. This compound serves as a valuable building block, and its efficient synthesis is crucial. The choice of esterification method is dictated by factors such as scale, substrate sensitivity, available equipment, and safety considerations. This document will critically evaluate four distinct and widely applicable methods: the classic Fischer-Speier Esterification, a two-step conversion via an acyl chloride intermediate, methylation with diazomethane and its safer alternative, and the mild Mitsunobu reaction.

Physicochemical Properties and Safety Imperatives

A thorough understanding of the physical and chemical properties of all substances is paramount for safe and effective experimentation. The properties of the primary reactant and product are summarized below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance | Key Hazards |

| 2-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | 260-262 | Off-white solid | Causes skin and serious eye irritation.[1][2][3] |

| This compound | C₉H₉FO₂ | 168.16 | 218-220 | Colorless to pale yellow liquid | (Assumed) Irritant. Handle with care. |

| Methanol | CH₄O | 32.04 | 64.7 | Colorless liquid | Highly flammable, toxic if swallowed, inhaled, or in contact with skin. |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 337 | Colorless, oily liquid | Causes severe skin burns and eye damage. |

| Thionyl Chloride | SOCl₂ | 118.97 | 76 | Colorless to yellow fuming liquid | Causes severe skin burns and eye damage. Reacts violently with water.[4] |

| (TMS)Diazomethane | C₄H₁₀N₂Si | 114.22 | ~96 | Yellow solution | Toxic, potential explosive, handle with extreme care.[5] |

General Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, is mandatory.[1][3]

-

For reagents like thionyl chloride and diazomethane, specialized handling procedures are required to mitigate their high reactivity and toxicity.

Synthetic Methodologies: A Detailed Exploration

Method 1: Fischer-Speier Esterification

This is the most traditional and cost-effective method for producing esters, especially on a large scale.[6][7] The reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Mechanism: The Fischer esterification is an equilibrium-controlled process.[6] The mechanism involves several key reversible steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.[8][9]

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[8][10]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6][10]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.

-

Deprotonation: The protonated ester is deprotonated by the conjugate base of the catalyst or another alcohol molecule to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is used, and/or the water formed during the reaction is removed.[6][11]

Workflow: Fischer-Speier Esterification

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 2-fluorophenylacetic acid (1.0 eq).

-

Add a large excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) dropwise with stirring.

-

Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[11]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude ester by vacuum distillation.

Method 2: Esterification via Acyl Chloride

This two-step method is highly effective and often provides higher yields than direct esterification, especially for sterically hindered or electronically deactivated carboxylic acids. It avoids the equilibrium limitations of the Fischer method.

Mechanism:

-

Acyl Chloride Formation: The carboxylic acid is treated with thionyl chloride (SOCl₂). The hydroxyl group of the acid attacks the sulfur atom of SOCl₂, followed by the elimination of a chloride ion. This intermediate then collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, to form the highly reactive acyl chloride.[4][12][13]

-

Nucleophilic Acyl Substitution: The resulting 2-fluorophenylacetyl chloride is not typically isolated. Methanol is added directly to the reaction mixture. The lone pair on the methanol oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate then collapses, expelling the chloride ion as a leaving group, and after deprotonation, yields the methyl ester.[4]

Workflow: Acyl Chloride Route

Caption: Two-step esterification via an acyl chloride intermediate.

Experimental Protocol:

-

In a fume hood, place 2-fluorophenylacetic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂).

-

Add thionyl chloride (1.1-1.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the mixture gently to reflux (approx. 76°C) for 1-3 hours until the evolution of gas ceases.

-

Cool the mixture and carefully remove the excess thionyl chloride by distillation or under reduced pressure.

-

Dilute the crude acyl chloride with an inert solvent (e.g., dichloromethane or THF).

-

Cool the solution in an ice bath (0°C) and add anhydrous methanol (1.5-2.0 eq) dropwise. A non-nucleophilic base like triethylamine or pyridine can be added to scavenge the HCl formed.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.

-

Work-up the reaction by washing with water, dilute HCl (if a base was used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase, concentrate, and purify the product by vacuum distillation or column chromatography.

Method 3: Methylation with Trimethylsilyldiazomethane (TMS-diazomethane)

For small-scale synthesis requiring mild conditions and high yields, methylation with diazoalkanes is an excellent choice. While diazomethane itself is explosive and highly toxic, its derivative, (trimethylsilyl)diazomethane (TMS-diazomethane), is a commercially available and safer alternative.

Mechanism: The reaction proceeds via a simple acid-base reaction followed by nucleophilic substitution.

-

Protonation: The acidic proton of the carboxylic acid is transferred to the carbon atom of TMS-diazomethane.[14][15]

-

SN2 Attack: This generates a carboxylate anion and a methyldiazonium cation intermediate. The carboxylate acts as a nucleophile and attacks the methyl group of the diazonium species in an SN2 fashion.[16]

-

Expulsion of Nitrogen: This attack displaces molecular nitrogen (N₂), an excellent leaving group, resulting in the formation of the methyl ester. The reaction is irreversible due to the evolution of nitrogen gas.[14][16]

Workflow: TMS-Diazomethane Methylation

Caption: Mechanism of esterification using diazomethane.

Experimental Protocol:

-

Dissolve 2-fluorophenylacetic acid (1.0 eq) in a mixture of a suitable solvent like diethyl ether or toluene and methanol (e.g., a 7:2 to 3:2 ratio).[17]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of TMS-diazomethane (typically 2.0 M in hexanes, 1.1-1.2 eq) dropwise. Vigorous evolution of nitrogen gas will be observed.

-

Stir the reaction mixture at 0°C for 1-3 hours or until the yellow color of the TMS-diazomethane persists and gas evolution ceases.[17]

-

If the reaction is sluggish, allow it to warm to room temperature.

-

Quench any excess TMS-diazomethane by carefully adding a few drops of acetic acid until the yellow color disappears.

-

Concentrate the reaction mixture under reduced pressure to afford the methyl ester, which is often pure enough for subsequent steps. If necessary, purify by chromatography.

Method 4: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting alcohols into various functional groups, including esters, under mild, neutral conditions.[18] It is particularly noted for achieving a clean inversion of stereochemistry at a chiral secondary alcohol.[19][20] While this stereochemical aspect is not relevant for methylation with methanol, the reaction's mildness is a significant advantage for sensitive substrates.

Mechanism: The complex mechanism involves the activation of the alcohol.[18][21]

-

Betaine Formation: Triphenylphosphine (PPh₃) acts as a nucleophile, attacking the diethyl azodicarboxylate (DEAD) to form a betaine intermediate.

-

Protonation: This betaine is a strong base and deprotonates the carboxylic acid to form a carboxylate anion and a phosphonium salt.[19]

-

Alcohol Activation: The alcohol's oxygen atom attacks the positively charged phosphorus atom, forming an alkoxyphosphonium salt and displacing the hydrazide byproduct. This step converts the alcohol's hydroxyl group into an excellent leaving group.

-

SN2 Displacement: The carboxylate anion, acting as the nucleophile, performs an SN2 displacement on the carbon atom bearing the activated hydroxyl group, yielding the ester and triphenylphosphine oxide.[20]

Experimental Protocol:

-

In an inert atmosphere (Nitrogen or Argon), dissolve 2-fluorophenylacetic acid (1.2 eq), triphenylphosphine (1.2 eq), and anhydrous methanol (1.0 eq) in a dry aprotic solvent like THF or dichloromethane.

-

Cool the stirred solution to 0°C in an ice bath.

-

Prepare a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) in the same solvent.

-

Add the DEAD/DIAD solution dropwise to the reaction mixture. The reaction is often exothermic and may develop a color change.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture.

-

Purification can be challenging due to the byproducts (triphenylphosphine oxide and the reduced hydrazide). Purification is typically achieved by column chromatography on silica gel.

Purification and Characterization

Regardless of the synthetic method, the final product requires purification and rigorous characterization to confirm its identity and purity.

-

Purification: The primary methods are vacuum distillation for large-scale preparations and flash column chromatography on silica gel (using a hexane/ethyl acetate eluent system) for smaller scales or when byproducts are non-volatile.[22][23] An aqueous work-up is almost always necessary to remove water-soluble impurities and catalysts.[11]

-

Characterization:

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons (multiplet, ~7.0-7.4 ppm), a singlet for the methylene protons (-CH₂-) adjacent to the aromatic ring (approx. 3.7 ppm), and a singlet for the methyl ester protons (-OCH₃) (approx. 3.6-3.7 ppm).[24]

-

¹³C NMR: Expect signals for the carbonyl carbon (~171 ppm), aromatic carbons (multiple signals in the ~115-160 ppm range, showing C-F coupling), the methylene carbon (~40 ppm), and the methoxy carbon (~52 ppm).

-

¹⁹F NMR: A singlet or multiplet (depending on coupling to aromatic protons) is expected, confirming the presence of the fluorine atom.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 168.

-

Infrared (IR) Spectroscopy: A strong characteristic absorption band for the ester carbonyl (C=O) stretch should be observed around 1735-1750 cm⁻¹.

-

Comparative Analysis of Synthetic Routes

| Feature | Fischer Esterification | Acyl Chloride Route | TMS-Diazomethane | Mitsunobu Reaction |

| Conditions | Harsh (acidic, heat) | Mild to moderate | Very Mild (0°C to RT) | Very Mild (0°C to RT) |

| Yield | Moderate to Good (Equilibrium) | High to Excellent | Excellent (Quantitative) | Good to Excellent |

| Scalability | Excellent | Good | Poor (Cost, Safety) | Poor (Cost, Purification) |

| Safety | Moderate (Strong Acid) | High Hazard (SOCl₂) | High Hazard (Toxic/Explosive) | Moderate (DEAD/DIAD) |

| Byproducts | Water | SO₂, HCl, Base·HCl | N₂ | PPh₃=O, Hydrazide |

| Purification | Simple (Extraction, Distillation) | Simple (Extraction, Distillation) | Very Simple | Difficult (Chromatography) |

| Ideal Use Case | Large-scale, industrial synthesis | When Fischer fails; high yield needed | Small-scale, precious substrates | Sensitive substrates, stereoinversion |

Conclusion

The synthesis of this compound from 2-fluorophenylacetic acid can be accomplished through several effective methods. For large-scale and cost-effective production, the Fischer-Speier esterification remains the method of choice despite its equilibrium limitations. When higher yields are required and the harsher conditions of the Fischer method are a concern, the acyl chloride route provides a reliable, high-yielding alternative. For rapid, small-scale syntheses on precious or sensitive substrates where reaction mildness is paramount, TMS-diazomethane offers a nearly quantitative and clean conversion. The Mitsunobu reaction , while powerful, is generally reserved for more complex scenarios, particularly those involving stereochemical inversion, due to its cost and purification challenges. The selection of the optimal synthetic route is therefore a strategic decision based on a careful balance of scale, cost, safety, and the specific chemical context of the research or development program.

References

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification. [Link]

-

Little, J. L. Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Mass Spec and Sailing. [Link]

-

Organic Syntheses. Methyl 2-(2-acetylphenyl)acetate. [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

- Google Patents.

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]

-

ResearchGate. (2002). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. [Link]

-

Chemistry LibreTexts. (2023, January 22). Esterification. [Link]

-

Master Organic Chemistry. Mitsunobu Reaction. [Link]

-

IUCr Journals. (2014). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]

-

Master Organic Chemistry. (2023, June 22). Diazomethane (CH2N2). [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Frankly Chemistry via YouTube. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. [Link]

- Google Patents.

-

Wikipedia. Mitsunobu reaction. [Link]

-

Chemguide. The mechanism for the esterification reaction. [Link]

-

SpectraBase. Methyl 2-(2-chlorophenyl)acetate. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Fluorophenylacetic Acid, 98%. [Link]

-

JoVE. (2024, May 22). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. [Link]

-

Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

PubMed. (2015, March 15). NMR characterization of cellulose acetate: chemical shift assignments, substituent effects, and chemical shift additivity. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

ACS Publications. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. [Link]

-

Chemistry Steps. Mitsunobu Reaction. [Link]

-

ResearchGate. Progress in purification of methyl acetate. [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

-

ACS Publications. (1941). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. [Link]

-

International Journal of Pure and Applied Mathematics. (2018). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. [Link]

-

ACS Publications. (2024, August 7). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. [Link]

- Google Patents.

-

International Labour Organization. ICSC 0274 - FLUOROACETIC ACID. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Fischer Esterification of Glycerol by Phenylacetic Acids and their Anhydrides. [Link]

-

ResearchGate. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. [Link]

- Google Patents.

-

Organic Syntheses. Trimethylsilyldiazomethane. [Link]

-

Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. [Link]

- Google Patents.

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. 2-Fluorophenylacetic acid 98 451-82-1 [sigmaaldrich.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. fishersci.com [fishersci.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 14. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]

- 17. researchgate.net [researchgate.net]

- 18. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. One moment, please... [chemistrysteps.com]

- 21. Mitsunobu Reaction [organic-chemistry.org]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. journals.iucr.org [journals.iucr.org]

- 24. chem.libretexts.org [chem.libretexts.org]

Methyl 2-(2-fluorophenyl)acetate synthesis reaction conditions and yield

An In-depth Technical Guide to the Synthesis of Methyl 2-(2-Fluorophenyl)acetate for Pharmaceutical Research and Development

Introduction

This compound is a pivotal building block in the landscape of modern drug discovery and development. The presence of the fluorine atom on the phenyl ring often imparts desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] Consequently, robust and scalable synthetic access to this intermediate is of paramount importance for researchers in medicinal chemistry and process development.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the principal synthetic methodologies for preparing this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, justify experimental choices, and present self-validating protocols. The discussion will cover the classical Fischer-Speier esterification, multi-step sequences originating from benzyl halides, and modern catalytic approaches, offering a comparative analysis to guide methodology selection based on scale, purity requirements, and available resources.

Chapter 1: The Cornerstone Approach: Fischer-Speier Esterification

The most direct and widely employed method for the synthesis of this compound is the Fischer-Speier esterification of its parent carboxylic acid, 2-(2-fluorophenyl)acetic acid.[2][3] This acid-catalyzed condensation with methanol is an equilibrium-driven process, valued for its simplicity, cost-effectiveness, and generally high yields when optimized.

Mechanism and Guiding Principles

The Fischer esterification mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst.[4][5] This activation enhances the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the hydroxyl group of methanol. The resulting tetrahedral intermediate undergoes proton transfer and subsequent elimination of a water molecule to form the ester, regenerating the acid catalyst in the process.[6]

// Nodes Reactants [label="2-(2-Fluorophenyl)acetic Acid\n+ Methanol"]; Protonation [label="Protonated\nCarboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tetrahedral_Intermediate [label="Tetrahedral\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water_Elimination [label="Protonated\nEster", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound\n+ Water"];

// Edges Reactants -> Protonation [label="+ H⁺ (Catalyst)"]; Protonation -> Tetrahedral_Intermediate [label="+ CH₃OH"]; Tetrahedral_Intermediate -> Water_Elimination [label="- H₂O"]; Water_Elimination -> Product [label="- H⁺ (Catalyst Regen.)"]; } dot Caption: Mechanism of Fischer-Speier Esterification.

Because the reaction is reversible, its success hinges on shifting the equilibrium toward the product side, in accordance with Le Châtelier's principle. This is typically achieved in two ways:

-

Use of Excess Alcohol: Employing methanol as the reaction solvent provides a large molar excess, driving the equilibrium forward.[5]

-

Removal of Water: While less common for simple methyl esters on a lab scale, azeotropic removal of water using a Dean-Stark apparatus can be employed with higher-boiling alcohols.[6]

Catalyst Selection and Reaction Conditions

The choice of acid catalyst is critical. Concentrated sulfuric acid is highly effective and inexpensive, making it a common choice.[7] For substrates sensitive to the harsh oxidizing nature of H₂SO₄, solid acid catalysts like zeolites or acidic resins, or milder catalysts such as p-toluenesulfonic acid (p-TsOH), can be used.[8][9] The reaction is typically conducted at the reflux temperature of methanol (approx. 65 °C) to ensure a sufficient reaction rate.

Detailed Experimental Protocol

This protocol is adapted from a high-yield procedure for the analogous methyl 2-(2-bromophenyl)acetate.[10]

Materials:

-

2-(2-Fluorophenyl)acetic acid (1.0 eq)

-

Methanol (reagent grade, anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Dichloromethane or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-fluorophenyl)acetic acid.

-

Add methanol in a quantity sufficient to fully dissolve the acid and serve as the excess reagent (e.g., 10-20 mL per gram of acid).

-

While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and an organic extraction solvent (e.g., dichloromethane or ethyl acetate).

-

Transfer the mixture to a separatory funnel. Carefully wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[7]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Data Summary

| Parameter | Condition | Rationale / Notes | Expected Yield |

| Reactants | 2-(2-Fluorophenyl)acetic acid, Methanol | Methanol serves as both reactant and solvent. | >95% |

| Catalyst | Conc. H₂SO₄ or p-TsOH | Strong Brønsted acids are required to protonate the carboxylic acid.[8] | |

| Temperature | Reflux (~65 °C) | Provides sufficient thermal energy to overcome the activation barrier. | |

| Time | 2-4 hours | Typically sufficient for reaching equilibrium. Monitor by TLC/GC. | |

| Work-up | NaHCO₃ wash | Crucial for removing acidic components before final purification.[7] |

Chapter 2: Synthesis from 2-Fluorobenzyl Precursors

An alternative strategy involves a multi-step sequence starting from more readily available 2-fluorobenzyl halides. This pathway typically proceeds through a nitrile intermediate, which is subsequently hydrolyzed and esterified.

// Nodes Start [label="2-Fluorobenzyl\nChloride/Bromide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitrile [label="2-(2-Fluorophenyl)acetonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acid [label="2-(2-Fluorophenyl)acetic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Ester [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Nitrile [label="Step 1: Cyanation\n(e.g., NaCN)"]; Nitrile -> Acid [label="Step 2: Hydrolysis\n(H⁺ or OH⁻)"]; Acid -> Ester [label="Step 3: Esterification\n(See Chapter 1)"]; } dot Caption: Multi-step synthesis from 2-fluorobenzyl halide.

Step 1: Cyanation of 2-Fluorobenzyl Halide

The first step is a nucleophilic substitution (Sₙ2) reaction where a cyanide salt displaces the halide.

-

Reagents and Conditions: Sodium or potassium cyanide are common reagents. For improved safety and handling, less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) can be used, though often requiring harsher conditions (e.g., higher temperatures, catalysis with CuI).[11] The reaction is typically run in a polar aprotic solvent like DMSO or DMF.

-

Protocol Outline:

-

Dissolve the 2-fluorobenzyl halide in DMSO.

-

Add sodium cyanide portion-wise, monitoring for an exotherm.

-

Heat the mixture (e.g., 50-90 °C) until the reaction is complete (monitored by GC/TLC).

-

Perform an aqueous work-up, extracting the product into an organic solvent.

-

Step 2: Hydrolysis of 2-(2-Fluorophenyl)acetonitrile

The resulting nitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. Basic hydrolysis is often preferred as it can be less prone to side reactions.

-

Protocol Outline (Basic Hydrolysis):

-

Reflux the 2-(2-fluorophenyl)acetonitrile with an aqueous solution of a strong base (e.g., NaOH or KOH).

-

The reaction initially forms the sodium salt of the carboxylic acid.

-

After completion, cool the reaction mixture and carefully acidify with a strong acid (e.g., HCl) to precipitate the 2-(2-fluorophenyl)acetic acid.

-

Filter or extract the product.

-

Step 3: Esterification

The 2-(2-fluorophenyl)acetic acid obtained from hydrolysis is then esterified as described in Chapter 1 .

Chapter 3: Modern Approaches: Palladium-Catalyzed Carbonylation

For direct and atom-economical synthesis, palladium-catalyzed carbonylation of 2-fluorobenzyl derivatives offers a powerful alternative. This method introduces the carbonyl group directly from carbon monoxide (CO) gas.

Conceptual Framework

The reaction can start from either a 2-fluorobenzyl halide or a 2-fluorobenzyl alcohol. The latter is often preferred for its greener profile but requires activation.[12] A typical catalytic system involves a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., DPPF).[12][13]

// Nodes Pd0 [label="Pd(0)Lₙ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="R-Pd(II)-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CO_Insert [label="R-C(O)-Pd(II)-X", fillcolor="#FBBC05", fontcolor="#202124"]; ReductElim [label="Product\n(Ester)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Oxidative Addition\n(+ R-X)"]; OxAdd -> CO_Insert [label="CO Insertion"]; CO_Insert -> Pd0 [label="Reductive Elimination\n(+ CH₃OH)"]; CO_Insert -> ReductElim [style=dashed]; } dot Caption: Simplified catalytic cycle for carbonylation.

Reaction Parameters

This methodology is highly dependent on optimizing several variables.

| Parameter | Typical Range/Condition | Significance |

| Substrate | 2-Fluorobenzyl alcohol/halide | Alcohols are greener but require activation.[12] |

| Catalyst | Pd(OAc)₂ / DPPF | The ligand (DPPF) is crucial for catalyst stability and activity.[13] |

| CO Pressure | 5-20 bar | Higher pressure increases CO concentration in solution.[12] |

| Temperature | 100-130 °C | Required to drive the catalytic cycle, especially oxidative addition. |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents are commonly used. |

| Base | Cs₂CO₃, N-methyldicyclohexylamine | Often required to neutralize acid byproducts.[14] |

While no specific procedure for this compound was found in the initial search, high yields (70-99%) have been reported for the methoxycarbonylation of various benzyl alcohols using a Pd(OAc)₂/DPPF system, demonstrating the viability of this approach.[12]

Chapter 4: High-Yield, High-Hazard: Diazomethane Esterification

For small-scale synthesis where exceptional purity and yield are paramount, esterification with diazomethane (CH₂N₂) is an excellent, albeit hazardous, option.

Mechanism and Rationale

The reaction proceeds in two steps: an initial acid-base reaction where the carboxylic acid protonates diazomethane, followed by an Sₙ2 displacement where the carboxylate anion attacks the methyl group, releasing nitrogen gas as the only byproduct.[15][16] This process is virtually quantitative, occurs at room temperature, and requires minimal purification.[17]

However, diazomethane is a toxic, explosive, and carcinogenic gas.[17] It should only be handled by trained personnel using specialized, non-ground glass joints and appropriate safety measures. It is typically generated in situ and used immediately in solution.[18]

Protocol for in situ Generation and Methylation

-

Prepare an ethereal solution of 2-(2-fluorophenyl)acetic acid in a flask with a fire-polished side-arm.

-

In a separate specialized diazomethane generation apparatus, slowly add a precursor (e.g., Diazald®) to a biphasic mixture of ether and aqueous KOH.

-

Gently heat the generation flask to distill the yellow ethereal diazomethane solution, which is then bubbled directly into the stirred solution of the carboxylic acid.

-

Continue addition until a faint yellow color persists in the reaction flask, indicating a slight excess of diazomethane.

-

Allow the reaction to stand for 10-15 minutes, then carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

-

The resulting solution can be washed, dried, and evaporated to yield the near-pure methyl ester.

Chapter 5: Product Purification and Characterization

Regardless of the synthetic route, the final product requires proper purification and characterization to meet the standards for drug development.

-

Work-up: The standard work-up involves an aqueous wash to remove water-soluble impurities. For esterification reactions, a wash with a mild base like sodium bicarbonate is essential to remove any remaining acid catalyst or unreacted carboxylic acid.[7]

-

Purification: While crude product from Fischer or diazomethane esterification is often of high purity, further purification can be achieved by:

-

Characterization: The identity and purity of the final product, this compound (CAS: 57486-67-6), should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy.[22]

Conclusion

The synthesis of this compound can be accomplished through several effective methodologies. The selection of the optimal route is a strategic decision guided by the specific needs of the research or development campaign.

-

Fischer-Speier Esterification remains the most practical, robust, and cost-effective method for both laboratory and large-scale synthesis, offering excellent yields with a straightforward procedure.

-

Palladium-catalyzed carbonylation represents a modern, atom-economical approach that is highly attractive for process chemistry, albeit requiring more specialized equipment and optimization.

-

Diazomethane esterification is the method of choice for obtaining near-quantitative yields of high-purity material on a small scale, but its significant hazards limit its broad applicability.

For most applications in a research and drug development setting, a well-optimized Fischer-Speier esterification provides the best balance of efficiency, scalability, cost, and safety.

References

- Fischer Esterification. (n.d.). In Chem 528 Lab Manual.

- METHYL 2-HYDROXY-2-(2,4,5-TRIFLUOROPHENYL)ACETATE synthesis. (n.d.). ChemicalBook.

- Catalyst for use in esterification reaction and method for catalyzing esterification reaction. (n.d.). Google Patents.

- Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. (2022). MDPI.

- Fischer Esterification. (2023). Chemistry LibreTexts.

- Fischer Esterification-Typical Procedures. (2024). OperaChem.

- This compound. (n.d.). Sigma-Aldrich.

- Methyl 2-(2-acetylphenyl)acetate. (2009). Organic Syntheses.

- Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. (2022). ResearchGate.

- Methyl Ester Synthesis Using Diazomethane. (2020). Chemistry LibreTexts.

- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). PMC.

- Methyl Ester Synthesis Using Diazomethane. (2019). Chemistry LibreTexts.

- Reactions Of Diazomethane (CH2N2) And Their Mechanisms. (2025). Master Organic Chemistry.

- A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. (2010). PubMed.

- Esterification. (n.d.). Chemra.

- Method for synthesizing benzyl cyanide compound by using benzyl chloride compound. (n.d.). Google Patents.

- Fischer Esterification. (2019). Chemistry LibreTexts.

- Improved Palladium-Catalysed Synthesis of α-Benzyl-β-keto Ester. (2010). Synlett.

- Experiment 5: Fischer Esterification. (n.d.). DSpace@MIT.

- Methyl (2-Fluorophenyl)acetate. (n.d.). Amerigo Scientific.

- METHYL 2-(2-BROMOPHENYL)ACETATE synthesis. (n.d.). ChemicalBook.

- 2-Fluorophenylacetic acid. (n.d.). Sigma-Aldrich.

- 2-(2-Fluorophenyl)acetic acid. (n.d.). MedchemExpress.com.

- Purification of methyl acetate. (1975). Google Patents.

- Purification process for methyl acetate. (1993). Google Patents.

- Gouverneur, V., & Müller, K. (Eds.). (2012). Fluorine in pharmaceutical and medicinal chemistry: from biophysical aspects to clinical applications. Imperial College Press.

Sources

- 1. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 2. 2-氟苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Esterification [chemra.com]

- 10. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 11. CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Improved Palladium-Catalysed Synthesis of α-Benzyl-β-keto Ester [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. US3904676A - Purification of methyl acetate - Google Patents [patents.google.com]

- 20. US5206434A - Purification process for methyl acetate - Google Patents [patents.google.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. Methyl (2-Fluorophenyl)acetate - Amerigo Scientific [amerigoscientific.com]

1H NMR and 13C NMR spectral data of Methyl 2-(2-fluorophenyl)acetate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-(2-fluorophenyl)acetate

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, chemists, and professionals in drug development, this document details the fundamental principles and practical methodologies for acquiring and interpreting NMR data to achieve unambiguous structural elucidation. We delve into the causality behind experimental choices, from solvent selection to the application of specific NMR techniques. The guide presents a thorough interpretation of chemical shifts, spin-spin coupling constants (including ¹H-¹⁹F and ¹³C-¹⁹F couplings), and signal multiplicities. All data is summarized in clear tabular formats, and key workflows are visualized using diagrams to ensure clarity and reproducibility. This document is grounded in authoritative scientific principles and references, establishing a self-validating framework for the structural confirmation of the title compound.

Introduction: The Role of NMR in Structural Elucidation

This compound (C₉H₉FO₂) is a valuable organic intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its precise molecular structure, particularly the substitution pattern on the aromatic ring, is critical to its reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the non-destructive structural elucidation of organic molecules in solution.[2][3]

This guide will focus on the interpretation of one-dimensional ¹H and ¹³C NMR spectra. We will explore how key spectral parameters—chemical shift, integration, multiplicity, and coupling constants—collectively provide a detailed "fingerprint" of the molecule, allowing for the unequivocal assignment of every proton and carbon atom. A particular focus will be placed on the diagnostic effects of the electronegative fluorine atom on the chemical shifts and coupling patterns within the molecule.

Experimental Methodology: A Self-Validating Protocol

The integrity of NMR data is fundamentally dependent on a robust and well-considered experimental protocol. The choices made during sample preparation and data acquisition are critical for obtaining high-quality, interpretable spectra.

Sample Preparation

A detailed protocol for preparing an NMR sample of this compound is as follows:

-

Analyte Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: The choice of a deuterated solvent is paramount. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its high solubilizing power for moderately polar organic molecules and its relatively simple residual solvent signal.[4][5]

-

Dissolution: Transfer the weighed analyte into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its ¹H and ¹³C signals defined as 0.0 ppm.[3][6] This ensures the reproducibility of chemical shift values across different spectrometers.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Causality Insight: CDCl₃ is chosen not only for its solubilizing properties but also because its residual proton signal (at ~7.26 ppm) and carbon signal (a triplet at ~77.2 ppm) are well-characterized and typically do not overlap with the primary signals of the analyte.[4][5] TMS is the universally accepted standard because it is chemically inert, volatile (allowing for easy sample recovery), and its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal that rarely interferes with analyte signals.[3]

NMR Data Acquisition

The following parameters are recommended for acquisition on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp resonance lines and high resolution.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 16 ppm (from -2 to 14 ppm) to ensure all signals are captured.

-

Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.

-

Number of Scans: 8 to 16 scans are generally adequate for achieving a good signal-to-noise ratio for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum by collapsing ¹³C-¹H couplings, resulting in a single sharp peak for each unique carbon atom.

-

Spectral Width: Set a spectral width of approximately 240 ppm (from -10 to 230 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Spectral Data Analysis and Interpretation

The following sections provide a detailed breakdown and assignment of the ¹H and ¹³C NMR spectra based on established principles and spectral data from analogous compounds.[7][8][9]

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the atoms of this compound are numbered as shown in the diagram below.

Caption: Workflow for structural elucidation via NMR.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides unambiguous evidence for the structure of this compound. The ¹H NMR spectrum confirms the presence and ratio of aromatic, methylene, and methoxy protons. The ¹³C NMR spectrum definitively establishes the carbon skeleton, with the characteristic large one-bond C-F coupling constant and smaller long-range couplings confirming the position of the fluorine substituent at the C2 position of the phenyl ring. This guide outlines a robust, self-validating protocol that leverages the full diagnostic power of NMR spectroscopy for the structural characterization of fluorinated organic molecules, a critical capability in modern chemical and pharmaceutical research.

References

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0031246). Retrieved from [Link]

-

Supporting Information. (n.d.). Copies of ¹H, ¹³C, ¹⁹F NMR spectra. Retrieved from [Link]

-

National Institutes of Health. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0032617) for Methyl Phenylacetate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

-

Kontogianni, V. G., et al. (2009). Rapid and novel discrimination and quantification of oleanolic and ursolic acids in complex plant extracts using two-dimensional nuclear magnetic resonance spectroscopy. ResearchGate. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.9 ¹H NMR Spectroscopy. Retrieved from [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H NMR spectrum of methyl acetate shows two peaks. Retrieved from [Link]

-

AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]

-

Truman State University. (n.d.). NMR Solvent Properties. Retrieved from [Link]

-

Chegg. (2020). Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl. Retrieved from [Link]

-

American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines. Retrieved from [Link]

-

EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C/¹H high resolution HSQC NMR spectra of the methyl region. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0000491). Retrieved from [Link]

Sources

- 1. This compound AldrichCPR 57486-67-6 [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. chem.washington.edu [chem.washington.edu]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617) [hmdb.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Methyl phenylacetate(101-41-7) 13C NMR [m.chemicalbook.com]

Mass spectrometry fragmentation pattern of Methyl 2-(2-fluorophenyl)acetate

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-(2-fluorophenyl)acetate

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. As a compound of interest in pharmaceutical and chemical synthesis, understanding its mass spectral behavior is critical for its unambiguous identification and characterization. This document elucidates the primary and secondary fragmentation pathways, leveraging fundamental principles of mass spectrometry and drawing parallels with related structures. The narrative is structured to provide not just a list of fragments, but a mechanistic understanding of why these fragments form, emphasizing the influence of the phenylacetate core, the methyl ester functionality, and the ortho-fluorine substituent. Key fragmentation processes discussed include benzylic cleavage leading to the formation of a stable fluorotropylium ion, and alpha-cleavage resulting in a characteristic acylium ion. This guide is intended for researchers, analytical scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation.

Introduction

Overview of this compound

This compound is an ester derivative of phenylacetic acid, featuring a fluorine atom at the ortho position of the aromatic ring. Its structure combines the reactivity of an ester with the electronic effects of a halogenated aromatic system. This substitution pattern is common in medicinal chemistry, where fluorine is often introduced to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Accurate analytical characterization is therefore paramount, and mass spectrometry stands as a primary tool for this purpose.

The molecular structure is C₉H₉FO₂, with a monoisotopic mass of 168.06 u . Under electron ionization, this will form the molecular ion [M]•+ at a mass-to-charge ratio (m/z) of 168.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where a molecule in the gas phase is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion ([M]•+).[1] The energy imparted during ionization is often sufficient to cause the molecular ion to break apart into smaller, charged fragments and neutral radicals or molecules.[2] The collection of these charged fragments, separated by their m/z ratio, constitutes the mass spectrum. The pattern of fragmentation is highly reproducible and serves as a molecular fingerprint, providing invaluable structural information.[3]

The Molecular Ion ([M]•+)

Upon EI, this compound forms a molecular ion with an m/z of 168.

[C₉H₉FO₂] + e⁻ → [C₉H₉FO₂]•+ + 2e⁻

The relative abundance of the molecular ion peak can vary. For aromatic compounds, the peak is often prominent due to the stability of the aromatic system, which can delocalize the radical and the positive charge.[4][5] However, the presence of highly favorable fragmentation pathways, such as benzylic cleavage, can significantly diminish its intensity.

Primary Fragmentation Pathways

The initial fragmentation of the [M]•+ ion is dictated by the weakest bonds and the stability of the resulting products. For this compound, two major competing pathways dominate the spectrum.

Pathway A: Benzylic Cleavage and Fluorotropylium Ion Formation (m/z 109)

The most favorable fragmentation pathway for many alkyl-substituted benzenes is the cleavage of the benzylic bond.[4] This is because the resulting benzyl cation is resonance-stabilized. In the case of this compound, this involves the loss of the carbomethoxy radical (•COOCH₃).

[C₉H₉FO₂]•+ → [C₇H₆F]⁺ + •COOCH₃ (m/z 168) → (m/z 109)

The initial product, the 2-fluorobenzyl cation, rapidly rearranges into the highly stable fluorotropylium ion .[6][7] The tropylium ion is a seven-membered aromatic ring system with 6 π-electrons, fulfilling Hückel's rule of aromaticity, which makes it exceptionally stable.[8] This stability explains why the corresponding peak is often the most intense peak in the spectrum (the base peak). For the parent compound, methyl phenylacetate, the base peak is the tropylium ion at m/z 91.[9][10] For the fluorinated analog, this characteristic peak is shifted to m/z 109 .

Pathway B: Alpha-Cleavage at the Carbonyl Group (m/z 137)

A competing fragmentation common to esters is alpha-cleavage, which involves the breaking of a bond adjacent to the carbonyl group.[5][11] For this molecule, the most significant alpha-cleavage is the loss of the methoxy radical (•OCH₃), leading to the formation of a resonance-stabilized acylium ion.

[C₉H₉FO₂]•+ → [C₈H₆FO]⁺ + •OCH₃ (m/z 168) → (m/z 137)

The resulting 2-fluorophenylacetylium ion at m/z 137 is also a prominent peak in the spectrum. The stability of this ion contributes to the favorability of this pathway.

Caption: Primary and secondary fragmentation pathways of this compound.

Secondary Fragmentation

The primary fragment ions can possess enough internal energy to undergo further fragmentation, leading to the formation of smaller ions observed in the mass spectrum.

Fragmentation of the Fluorotropylium Ion (m/z 109)

The stable fluorotropylium ion is the source of further, lower-mass fragments. A characteristic fragmentation for fluorinated aromatic compounds is the loss of a neutral hydrogen fluoride (HF) molecule.[3]

[C₇H₆F]⁺ → [C₇H₅]⁺ + HF (m/z 109) → (m/z 89)

This results in a peak at m/z 89 . Another possible, though less common, fragmentation is the loss of acetylene (C₂H₂), which would yield a peak at m/z 83.

Summary of the Expected Fragmentation Pattern

The EI mass spectrum of this compound is characterized by a few key diagnostic ions. The data below summarizes the most significant expected fragments.

| m/z | Proposed Ion Structure | Formula | Mechanism of Formation | Expected Intensity |

| 168 | Molecular Ion | [C₉H₉FO₂]•+ | Electron Ionization | Low to Medium |

| 137 | 2-Fluorophenylacetylium Ion | [C₈H₆FO]⁺ | Alpha-Cleavage (Loss of •OCH₃) | Medium to High |

| 109 | Fluorotropylium Ion | [C₇H₆F]⁺ | Benzylic Cleavage (Loss of •COOCH₃) | High (Base Peak) |

| 89 | Dehydrotropylium Ion | [C₇H₅]⁺ | Loss of HF from m/z 109 | Low to Medium |

Experimental Protocol: GC-EI-MS Analysis

Acquiring a high-quality mass spectrum for this compound typically involves gas chromatography coupled with a mass spectrometer (GC-MS).

Methodology

-

Sample Preparation: Dissolve a small quantity (~1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC System:

-

Injector: Split/splitless injector, typically operated at 250 °C. A 1 µL injection volume is standard.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Program: Start at 70 °C, hold for 1 minute, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS System:

-

Interface Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI) source maintained at 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Caption: Standard experimental workflow for GC-EI-MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predictable and highly informative. The spectrum is dominated by two key fragmentation pathways originating from the molecular ion at m/z 168. The most prominent pathway involves benzylic cleavage and rearrangement to form the stable fluorotropylium ion, resulting in the base peak at m/z 109. A competing alpha-cleavage pathway leads to the loss of a methoxy radical, producing a significant acylium ion at m/z 137. The presence and relative intensities of these diagnostic ions, along with secondary fragments like m/z 89, provide a robust fingerprint for the confident structural confirmation of this compound in complex mixtures.

References

- ResearchGate. The McLafferty rearrangement: A personal recollection.

- JoVE.

- chemeurope.com. Tropylium ion.

- National Institutes of Health (NIH). Tropylium Ion, an Intriguing Moiety in Organic Chemistry.

- YouTube. mass spectrometry: tropylium ion.

- Chemistry Steps. McLafferty Rearrangement.

- National Institutes of Health (NIH) PubChem.

- MassBank.

- LibreTexts.

- Vais.com.

- DocBrown.

- Wikipedia.

Sources

- 1. mass spectrometry of organic compounds patterns of fragmentation, fragmentation of molecular ion equations matched to m/z ion valuesDoc Brown's chemistry revision notes [docbrown.info]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. whitman.edu [whitman.edu]

- 4. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Tropylium_ion [chemeurope.com]

- 7. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. massbank.eu [massbank.eu]

- 11. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

IR spectrum analysis of Methyl 2-(2-fluorophenyl)acetate functional groups

An In-depth Technical Guide to the Infrared Spectrum of Methyl 2-(2-fluorophenyl)acetate

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of IR spectroscopy for the structural elucidation of this compound. We will explore the characteristic vibrational frequencies of its primary functional groups—the ester, the monosubstituted aromatic ring, and the carbon-fluorine bond—providing expert insights into spectral interpretation. This guide also includes a detailed experimental protocol for acquiring high-quality IR spectra of liquid samples and a logical workflow for analysis, ensuring both scientific integrity and practical utility.

Introduction: The Vibrational Portrait of a Molecule

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds can absorb energy and vibrate at specific frequencies, corresponding to stretching, bending, and other motions.[1] These absorption frequencies are unique to the types of bonds and the overall molecular structure, making the resulting IR spectrum a distinct "fingerprint" of the compound.

For this compound, a molecule with applications in organic synthesis and as a precursor in pharmaceutical research, IR spectroscopy serves as a critical tool for identity confirmation and purity assessment. Its structure presents three key regions for spectral analysis:

-

The Ester Group (-COOCH₃): Characterized by a strong carbonyl (C=O) stretch and distinct carbon-oxygen (C-O) stretches.

-

The 2-Fluorophenyl Group (C₆H₄F-): An ortho-substituted aromatic ring that gives rise to characteristic aromatic C-H and C=C stretching and bending vibrations.

-

The Carbon-Fluorine Bond (C-F): A strong, polar bond with a characteristic absorption in the fingerprint region.

This guide will systematically dissect the expected IR spectrum, correlating specific absorption bands to the molecular structure of this compound.

Decoding the Spectrum: A Functional Group Analysis

The interpretation of an IR spectrum is a process of pattern recognition, where specific absorption bands are assigned to the vibrations of functional groups within the molecule.[2][3]

The Ester Functional Group: A Tale of Two Stretches

The ester group is one of the most readily identifiable functionalities in an IR spectrum due to its strong and characteristic absorptions.[4] It presents two primary vibrational modes of interest: the carbonyl (C=O) stretch and the carbon-oxygen (C-O) stretches.[5][6]

-

Carbonyl (C=O) Stretching Vibration: The C=O bond in saturated aliphatic esters typically produces a strong, sharp absorption band in the 1735-1750 cm⁻¹ region.[5][6][7] For this compound, this peak is expected to be prominent and is a primary indicator of the ester's presence.[8] The position of this band is sensitive to the electronic environment; however, since the phenyl ring is not directly conjugated with the carbonyl group (it is separated by a methylene bridge), a significant lowering of the frequency, as seen in benzoate esters (around 1715-1730 cm⁻¹), is not expected.[5][6][9] The slight electron-withdrawing inductive effect of the fluorophenyl group might shift the frequency to the higher end of the typical range.

-

Carbon-Oxygen (C-O) Stretching Vibrations: Esters exhibit two distinct C-O stretching bands, often referred to as the asymmetric and symmetric stretches, which appear in the 1300-1000 cm⁻¹ region.[4][6]

The Aromatic System: The Signature of the Phenyl Ring

The 2-fluorophenyl group provides several characteristic absorptions that confirm its presence and substitution pattern.

-

Aromatic C-H Stretching: The stretching of C-H bonds on the benzene ring gives rise to weak to medium, sharp peaks just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[1][8] These are often distinguishable from the aliphatic C-H stretches which appear just below 3000 cm⁻¹.[10]

-

Aromatic C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of medium-intensity, sharp absorptions in the 1450-1600 cm⁻¹ region.[8][11] Typically, two or three bands are observed, with prominent peaks often appearing near 1600 cm⁻¹ and 1475 cm⁻¹.

-

C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring.[12] For an ortho-disubstituted ring, a strong absorption is expected in the 710-770 cm⁻¹ range.[12] This peak is a key confirmatory feature for the '2-' or ortho-position of the fluorine atom.

The Carbon-Fluorine Bond: A Strong and Revealing Signal

The C-F bond is known for its high polarity and strength, which results in a strong absorption band in the infrared spectrum.[13]

-

C-F Stretching Vibration: The stretching of the carbon-fluorine bond typically appears in a wide range, from 1000 to 1360 cm⁻¹.[13] For monofluorinated aromatic compounds, a strong band is generally observed between 1000 and 1110 cm⁻¹.[13] This band can sometimes be obscured by other strong absorptions in the fingerprint region, such as the C-O ester stretches, but its intensity makes it a notable feature.

Summary of Expected IR Absorptions

The following table summarizes the key vibrational frequencies anticipated in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |

| ~3050-3100 | Aromatic C-H Stretch | Medium to Weak, Sharp |

| ~2950-2990 | Aliphatic C-H Stretch (CH₃) | Medium, Sharp |

| ~1735-1750 | Ester C=O Stretch | Strong, Sharp |

| ~1600, ~1475 | Aromatic C=C Ring Stretch | Medium, Sharp |

| ~1440 | Aliphatic C-H Bend (CH₃) | Medium |

| ~1160-1210 | Asymmetric C-C(=O)-O Stretch | Strong |

| ~1030-1100 | Symmetric O-CH₃ Stretch | Strong |

| ~1000-1110 | Aromatic C-F Stretch | Strong |

| ~710-770 | Aromatic C-H Out-of-Plane Bend (ortho) | Strong |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Obtaining a clean, well-resolved IR spectrum is paramount for accurate analysis. For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a highly effective and convenient method.[14]

Methodology: ATR-FTIR Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound using an ATR-FTIR spectrometer.

Materials:

-

FTIR Spectrometer with ATR accessory (e.g., with a diamond or zinc selenide crystal)[15]

-

Sample of this compound

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

-

Crystal Cleaning: Clean the surface of the ATR crystal meticulously. Apply a small amount of a suitable solvent (e.g., isopropanol) to a lint-free wipe and clean the crystal surface. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: With the clean, empty ATR crystal, acquire a background spectrum.[15][16] This step is crucial as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

-

Sample Application: Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[14][17]

-

Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[16] The standard spectral range is 4000 to 400 cm⁻¹.[16]

-

Data Processing: The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, thoroughly clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

Logical Workflow for Spectral Analysis

A systematic approach is essential for the accurate interpretation of the obtained spectrum. The following workflow outlines the logical steps from data acquisition to structural confirmation.

Caption: Logical workflow for the IR analysis of this compound.

Conclusion

The infrared spectrum of this compound provides a rich source of structural information. Through a systematic analysis of the key functional group regions, one can confidently confirm the presence of the ester moiety, the ortho-substituted fluorophenyl ring, and the carbon-fluorine bond. The strong, sharp carbonyl peak around 1740 cm⁻¹, coupled with the dual C-O stretches in the fingerprint region, provides definitive evidence for the ester. Aromatic C-H stretches above 3000 cm⁻¹ and a strong out-of-plane bending mode near 750 cm⁻¹ confirm the ortho-substituted benzene ring, while a strong absorption between 1000-1110 cm⁻¹ indicates the C-F bond. By following the outlined experimental protocol and logical workflow, researchers can leverage the power of IR spectroscopy for reliable and efficient characterization of this and similar molecules.

References

-

Carbon–fluorine bond - Wikipedia. [Link]

-

INFRARED SPECTROSCOPY. (n.d.). [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). UCLA Chemistry. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

IR Spectrum and Characteristic Absorption Bands. (n.d.). In Organic Chemistry I. LibreTexts. [Link]

-

IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. [Link]

-

Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online. [Link]

-

FTIR Analysis for Liquid Samples - What You Need to Know. (2025). Drawell. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024). In Chemistry LibreTexts. [Link]

-

Romanov, N. M., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Mendeleev Communications. [Link]

-

Characterization of monosubstituted benzene ices. (2024). ResearchGate. [Link]

-

Rzepa, H. S. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. [Link]

-

How to prepare a liquid sample for FTIR spectrum? (2021). ResearchGate. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

-

Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

-

Description of Aromaticity with the Help of Vibrational Spectroscopy: Anthracene and Phenanthrene. (2013). The Journal of Physical Chemistry A. [Link]

-

Young, C. W., DuVall, R. B., & Wright, N. (1951). Characterization of Benzene Ring Substitution by Infrared Spectra. Analytical Chemistry. [Link]

-

Development of carbon-fluorine spectroscopy for pharmaceutical and biomedical applications. (2011). PubMed. [Link]

-

Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. (2020). Math-Net.Ru. [Link]

-

Sample preparation for FT-IR. (n.d.). [Link]

-

Infrared Spectroscopy Lecture Notes. (n.d.). [Link]

-

IR Spectrum Analysis of Aromatic Compounds. (n.d.). Scribd. [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. (2018). RSC Publishing. [Link]

-

Infrared Spectrometry. (n.d.). MSU Chemistry. [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

Description of Aromaticity with the Help of Vibrational Spectroscopy: Anthracene and Phenanthrene. (2013). SMU. [Link]

-

Lecture 13 : Normal Vibrational modes Polyatomic molecules. (2016). YouTube. [Link]

-

Quantitative Assessment of Aromaticity and Antiaromaticity Utilizing Vibrational Spectroscopy. (2016). The Journal of Organic Chemistry. [Link]

-

Lecture # 12 – Local Mode Theory & The Vibrations of Functional Groups. (2018). [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). [Link]

-

Methyl 2-(2-chlorophenyl)acetate. (n.d.). SpectraBase. [Link]

-

Methyl (2-chlorophenyl)acetate. (n.d.). PubChem. [Link]

-

2-Propen-1-ol, 2-methyl-, acetate. (n.d.). NIST WebBook. [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]